SB-366791

概要

説明

“N-(3-Methoxyphenyl)-4-chlorocinnamanilide” is a chemical compound with the molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide . It is stored in a dry environment at 2-8°C . The compound is solid in physical form .

Physical And Chemical Properties Analysis

“N-(3-methoxyphenyl)-4-chlorocinnamanilide” is a solid compound stored at 2-8°C . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用

疼痛療法

SB-366791 は、従来の鎮痛剤ベースの治療の潜在的な代替手段として特定されています . これは、痛み経路の起源にある受容体、たとえば一過性受容体電位(TRP)イオンチャネルを標的にしています . 具体的には、TRPV1 チャネルのアンタゴニストとして作用し、TRP チャネルのバニロイドサブファミリーの創設メンバーです . このことは、this compound を疼痛療法の有望な候補にしています .

鎮痛薬アンタゴニスト

化合物 this compound は、バニロイド部位に結合し、アロステリック hTRPV1 インヒビターとして作用することが判明しました . これは、痛みの感覚に重要な役割を果たす TRPV1 チャネルの機能を阻害できることを意味します . したがって、this compound は鎮痛薬アンタゴニストとして潜在的な用途があります .

精神疾患

疼痛治療以外にも、選択的 TRPV1 インヒビターの必要性は、このチャネルに関連する他の病気、たとえば精神疾患にまで及びます . This compound は、TRPV1 特異的なナノモルアフィニティ鎮痛薬アンタゴニストであるため 、特定の精神疾患の治療に使用できる可能性があります .

生化学研究

This compound は、生化学研究で TRPV1 チャネルの機能と挙動を研究するために使用されます . たとえば、これは、ヒト TRPV1 のアポ状態の構造を理解するためのクライオ電子顕微鏡研究で使用されています .

pH 依存性作用

This compound は、TRPV1 受容体のプロトン誘発活性化に対する非競合的ではあるが pH 依存性のある作用を持つことが判明しました . このユニークな特性により、TRPV1 受容体の pH 依存性挙動を調査する研究において貴重なツールとなります .

細胞培養における TRPV1 チャネルの阻害

This compound は、細胞培養で発現された TRPV1 チャネルを阻害するために使用されています . たとえば、これは mTRPV1-C6 細胞で TRPV1 チャネルを阻害することが示されています . このアプリケーションは、細胞プロセスにおける TRPV1 チャネルの役割を研究する際に特に役立ちます .

Safety and Hazards

The safety information available indicates that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

将来の方向性

While specific future directions for “N-(3-methoxyphenyl)-4-chlorocinnamanilide” are not available, related compounds have shown potential in various fields. For example, a hybrid compound of chalcone-salicylate has shown potential cytotoxic activity against breast cancer through ERα inhibition . This suggests that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” and related compounds could be further explored for their potential in medicinal chemistry.

作用機序

Target of Action

SB-366791 is a potent and selective antagonist of the vanilloid receptor (VR1/TRPV1) . The TRPV1 receptor is a ligand-gated ion channel that has been implicated in the mediation of many types of pain .

Mode of Action

This compound interacts with its target, the TRPV1 receptor, by binding to the vanilloid site . It acts as an allosteric inhibitor of hTRPV1 . This interaction results in the inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .

Biochemical Pathways

The TRPV1 receptor, which is the primary target of this compound, is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia . The activation of these receptors by various stimuli leads to the opening of the ion channel, allowing the influx of cations such as calcium . This compound inhibits this process, thereby affecting the associated biochemical pathways .

Result of Action

The inhibition of TRPV1 by this compound results in the reduction of pain signals transmitted by the sensory neurons . In animal studies, this compound has demonstrated significant analgesic effects . It has been shown to inhibit the frequency of miniature excitatory postsynaptic currents (EPSCs), reduce the frequency of spontaneous EPSCs, and inhibit the amplitude of C-fibre evoked EPSCs .

Action Environment

The action of this compound is pH-dependent . Stronger acidification reduces the maximum effect of this compound, while the IC50 values are virtually unaffected . This suggests that the efficacy and stability of this compound can be influenced by the pH of the environment in which it is administered.

特性

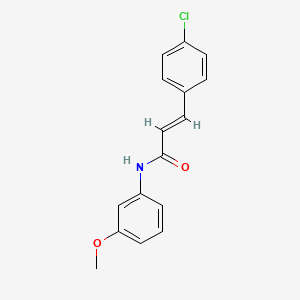

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

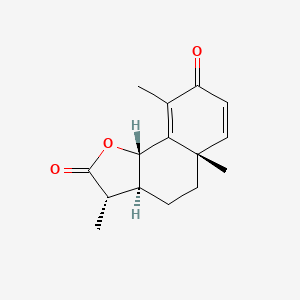

![Methyl 2-[(1S,3S,5S,7S,8S,9R,11S,12S,13R,16S)-5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate](/img/structure/B1680753.png)

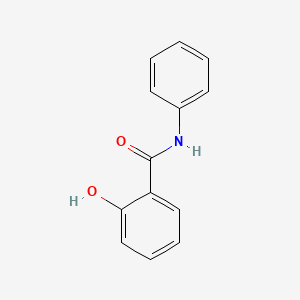

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)